molecular formula C19H22N2O B4894616 11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

Cat. No. B4894616
M. Wt: 294.4 g/mol
InChI Key: FHPXTEACSVCASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'MTBDT' and is widely used in the synthesis of various organic compounds.

Scientific Research Applications

MTBDT has numerous scientific research applications, and it is widely used in the synthesis of various organic compounds such as heterocyclic compounds, chiral compounds, and natural products. It is also used in the development of new drugs, especially for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. MTBDT has also been used in the development of new materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of MTBDT is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. It has been shown to be an effective catalyst for the synthesis of various organic compounds, and it has also been shown to have antimicrobial and antifungal properties.
Biochemical and Physiological Effects:
MTBDT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce the production of amyloid-beta, a protein that is associated with Alzheimer's disease. It has also been shown to have anti-inflammatory properties and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using MTBDT in lab experiments include its cost-effectiveness, efficiency, and versatility. However, there are also limitations to its use, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are numerous future directions for the research and development of MTBDT. One potential direction is the development of new drugs based on MTBDT for the treatment of various diseases. Another direction is the synthesis of new organic compounds using MTBDT as a catalyst. Additionally, further research is needed to fully understand the mechanism of action of MTBDT and its potential applications in various fields.
Conclusion:
In conclusion, 11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is a chemical compound that has numerous scientific research applications. Its cost-effectiveness, efficiency, and versatility make it an attractive compound for use in various fields. Further research is needed to fully understand its mechanism of action and potential applications, and to develop new drugs and organic compounds based on MTBDT.

Synthesis Methods

The synthesis of MTBDT involves the reaction of 2-methylbenzylamine with maleic anhydride followed by cyclization with ammonia. The resulting product is MTBDT, which is a yellow crystalline powder. This synthesis method is widely used in the production of MTBDT, and it is a cost-effective and efficient method.

properties

IUPAC Name

11-[(2-methylphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14-5-2-3-6-16(14)12-20-10-15-9-17(13-20)18-7-4-8-19(22)21(18)11-15/h2-8,15,17H,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPXTEACSVCASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(2-Methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

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